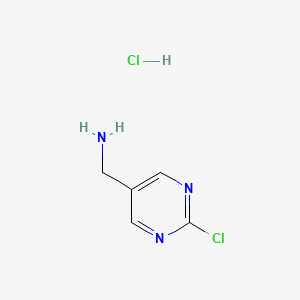

(2-Chloropyrimidin-5-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(2-chloropyrimidin-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-5-8-2-4(1-7)3-9-5;/h2-3H,1,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQCTDJKUCONRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289191-99-6 | |

| Record name | (2-chloropyrimidin-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-Chloropyrimidin-5-yl)methanamine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the field of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] Its presence in the fundamental building blocks of life, the nucleobases uracil, thymine, and cytosine, underscores its inherent biocompatibility and potential for molecular recognition within biological systems. This has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3][4] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with specific biological targets.

Among the myriad of pyrimidine-based synthons, (2-Chloropyrimidin-5-yl)methanamine hydrochloride (CAS Number: 1289191-99-6) has emerged as a particularly valuable building block in modern drug discovery.[5] The presence of a chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, enabling the facile introduction of various functionalities to explore structure-activity relationships (SAR). The aminomethyl group at the 5-position serves as a key pharmacophoric element, often involved in crucial hydrogen bonding interactions with target proteins. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of (2-Chloropyrimidin-5-yl)methanamine hydrochloride, offering insights for its effective utilization in research and drug development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives. The key properties of (2-Chloropyrimidin-5-yl)methanamine hydrochloride are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1289191-99-6 | [5] |

| Molecular Formula | C₅H₇Cl₂N₃ | N/A |

| Molecular Weight | 180.04 g/mol | N/A |

| Appearance | White to off-white solid | Assumed based on typical amine hydrochlorides |

| Solubility | Soluble in water and polar organic solvents | Assumed based on hydrochloride salt form |

Synthesis of (2-Chloropyrimidin-5-yl)methanamine Hydrochloride: A Plausible Multi-Step Approach

While a direct, one-pot synthesis for (2-Chloropyrimidin-5-yl)methanamine hydrochloride is not extensively documented in publicly available literature, a robust and logical synthetic route can be devised from readily available starting materials. The following proposed synthesis is based on established chemical transformations of pyrimidine derivatives.

The overall synthetic strategy involves the initial construction of a key intermediate, 2-chloro-5-cyanopyrimidine, followed by the reduction of the nitrile to the corresponding primary amine, and finally, the formation of the hydrochloride salt.

Caption: Proposed synthetic workflow for (2-Chloropyrimidin-5-yl)methanamine hydrochloride.

Step 1: Synthesis of 2-Chloro-5-cyanopyrimidine

The synthesis of the crucial intermediate, 2-chloro-5-cyanopyrimidine, can be achieved through a multi-step process starting from cyanoacetic acid.[3]

Experimental Protocol:

-

Formation of 3-(dimethylamino)acrylonitrile: React cyanoacetic acid with N,N-dimethylformamide dimethyl acetal in a suitable solvent like dioxane. The reaction is typically carried out at a slightly elevated temperature (e.g., 30-35°C) for several hours.[3] The causality behind this step lies in the activation of the acidic methylene group of cyanoacetic acid by the acetal, leading to a condensation reaction.

-

Vilsmeier-Haack Reaction and Cyclization: The resulting 3-(dimethylamino)acrylonitrile is then subjected to a Vilsmeier-Haack reaction using a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide), followed by cyclization with ammonia to form 2-hydroxy-5-cyanopyrimidine. This sequence leverages the electrophilic nature of the Vilsmeier reagent to introduce a formyl group equivalent, which then undergoes cyclization with ammonia to build the pyrimidine ring.

-

Chlorination: The final step to obtain 2-chloro-5-cyanopyrimidine is the chlorination of the hydroxyl group at the 2-position of the pyrimidine ring. This is a standard transformation in heterocyclic chemistry, typically achieved by refluxing with phosphorus oxychloride (POCl₃).[6] The driving force for this reaction is the conversion of the relatively unreactive hydroxyl group into a good leaving group, which is then displaced by a chloride ion.

Step 2: Reduction of 2-Chloro-5-cyanopyrimidine to (2-Chloropyrimidin-5-yl)methanamine

The reduction of the nitrile functionality to a primary amine is a well-established transformation in organic synthesis.

Experimental Protocol:

-

Choice of Reducing Agent: Several reducing agents can be employed for this conversion. Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) is a powerful and effective choice for reducing nitriles to primary amines. Alternatively, catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere can also be utilized. The choice of reagent depends on the scale of the reaction and the presence of other functional groups that might be sensitive to the reducing conditions.

-

Reaction Conditions: For a LiAlH₄ reduction, the 2-chloro-5-cyanopyrimidine is typically added slowly to a cooled suspension of LiAlH₄ in THF. The reaction is then stirred at room temperature or gently heated to ensure complete conversion. For catalytic hydrogenation, the substrate is dissolved in a suitable solvent (e.g., ethanol or methanol) with the catalyst, and the mixture is subjected to hydrogen gas pressure.

-

Work-up and Isolation: After the reaction is complete, a careful aqueous work-up is necessary to quench the excess reducing agent and hydrolyze the intermediate aluminum or catalyst complexes. The product, (2-Chloropyrimidin-5-yl)methanamine, is then extracted into an organic solvent and purified, typically by distillation or chromatography.

Step 3: Formation of (2-Chloropyrimidin-5-yl)methanamine Hydrochloride

The final step involves the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

-

Salt Formation: The purified (2-Chloropyrimidin-5-yl)methanamine is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Addition of HCl: A solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is then added dropwise to the amine solution with stirring.

-

Isolation: The hydrochloride salt, being insoluble in the non-polar solvent, will precipitate out of the solution. The solid is then collected by filtration, washed with the anhydrous solvent to remove any excess acid, and dried under vacuum to yield (2-Chloropyrimidin-5-yl)methanamine hydrochloride as a stable, crystalline solid.

Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors

The structural features of (2-Chloropyrimidin-5-yl)methanamine hydrochloride make it an exceptionally useful building block in the design and synthesis of targeted therapeutics, particularly kinase inhibitors.[7][8][9]

Caption: Schematic representation of the interaction of a kinase inhibitor derived from (2-Chloropyrimidin-5-yl)methanamine with the ATP binding pocket.

The pyrimidine core can act as a scaffold that mimics the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase domain. The aminomethyl group at the 5-position often plays a pivotal role in these interactions, contributing to the potency and selectivity of the inhibitor. The chlorine atom at the 2-position serves as a versatile synthetic handle. It can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, allowing for the rapid generation of a library of analogs for SAR studies. This enables the optimization of the inhibitor's properties, including its potency, selectivity, and pharmacokinetic profile.

A notable example of the application of a similar chloropyrimidine scaffold is in the development of potent and selective kinase inhibitors for various oncology targets. For instance, substituted 2-aminopyrimidines have been identified as potent inhibitors of Src/Abl kinases and VEGFR-2.[7][8] The synthesis of these inhibitors often involves the coupling of a chloropyrimidine intermediate with a suitable amine, highlighting the importance of building blocks like (2-Chloropyrimidin-5-yl)methanamine hydrochloride.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (2-Chloropyrimidin-5-yl)methanamine hydrochloride and its precursors. It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2-Chloropyrimidin-5-yl)methanamine hydrochloride is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its well-defined structure, featuring a reactive chlorine atom and a key aminomethyl group on a biocompatible pyrimidine core, provides a robust platform for the synthesis of novel kinase inhibitors and other targeted therapeutics. The synthetic route outlined in this guide, based on established chemical principles, offers a practical approach to its preparation. As the demand for highly selective and potent drugs continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the future of drug development.

References

- Jain, K., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(9), e2100115.

- Rashid, M., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101397.

- El-Faham, A., et al. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Heterocyclic Chemistry, 58(1), 7-35.

- Shafi, S., et al. (2022). Biological activities of synthetic pyrimidine derivatives. Journal of the Indian Chemical Society, 99(10), 100703.

- Gomaa, M. A. (2023). Pyrimidine compounds that show pharmacological activity. Mini-Reviews in Medicinal Chemistry, 23(1), 2-4.

- Singh, P. P., et al. (2006). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 16(18), 4842-4846.

- CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google P

- Mayer, S. F., et al. (1951). 2-Chloropyrimidine. Organic Syntheses, 31, 22.

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.

- Kumar, A., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(9), e2100115.

- Al-Ostoot, F. H., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 28(15), 5768.

- Das, J., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(16), 4777.

- Sravani, G., et al. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-15.

- US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine - Google P

- EP0609811A1 - Process for preparing 2-chloro-5-aminomethyl-pyridine - Google P

- CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl)

- CN102079725B - Method for preparing 2-chloropyrimidine - Google P

- Rangappa, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 269-285.

- de Oliveira, D. B. (2019).

- CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound - Google P

- Lindsay-Scott, P. J., et al. (2020). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development, 24(11), 2548–2554.

- Bar-Noy, S., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930–4932.

- El-Sawy, E. R., et al. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. ACS Omega.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives | Scientific.Net [scientific.net]

- 3. CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]

- 7. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

(2-Chloropyrimidin-5-yl)methanamine hydrochloride molecular weight

An In-Depth Technical Guide to (2-Chloropyrimidin-5-yl)methanamine hydrochloride: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

(2-Chloropyrimidin-5-yl)methanamine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural features, comprising a reactive chloropyrimidine core and a primary amine side chain, render it a versatile scaffold for the synthesis of diverse molecular entities with significant therapeutic potential. This technical guide provides a comprehensive overview of the fundamental properties, a detailed synthetic protocol, robust analytical methodologies for quality control, and key applications of this compound for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a molecule is the cornerstone of its application in research and development. (2-Chloropyrimidin-5-yl)methanamine hydrochloride is a salt, which typically enhances its stability and solubility in aqueous media compared to the free base, a critical consideration for many biological assays and synthetic transformations.

The key identifying characteristics are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇Cl₂N₃ | |

| Molecular Weight | 180.03 g/mol | |

| CAS Number | 1289191-99-6 | [1] |

| Canonical SMILES | C1=C(C=NC(=N1)Cl)CN.Cl | |

| Appearance | Typically a solid (e.g., white to yellow) |

The molecular weight is a fundamental parameter, calculated from the sum of the atomic weights of its constituent atoms (5 carbons, 7 hydrogens, 2 chlorines, and 3 nitrogens). This value is critical for stoichiometric calculations in chemical reactions and for the preparation of solutions with precise concentrations.

Caption: Chemical structure of (2-Chloropyrimidin-5-yl)methanamine hydrochloride.

Synthesis and Purification: A Strategic Approach

While multiple synthetic routes can be envisioned, a common and logical approach involves the reduction of a nitrile or the amination of a halo-methyl intermediate. The following protocol describes a representative synthesis starting from the commercially available (2-chloropyrimidin-5-yl)methanol. The rationale is to leverage a stable precursor and employ high-yielding, standard transformations.

Synthetic Workflow

The multi-step synthesis is designed to first convert the hydroxyl group to a more reactive leaving group, followed by nucleophilic substitution with an amine equivalent, and finally deprotection.

Caption: A representative synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-(Chloromethyl)-2-chloropyrimidine

-

Rationale: Conversion of the primary alcohol to a more reactive alkyl chloride is necessary for the subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.

-

Procedure:

-

To a stirred solution of (2-chloropyrimidin-5-yl)methanol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto ice water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-(chloromethyl)-2-chloropyrimidine, which can be used in the next step without further purification.

-

Step 2: Gabriel Synthesis of the Protected Amine

-

Rationale: The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides. Using potassium phthalimide prevents over-alkylation, which can be an issue when using ammonia directly.

-

Procedure:

-

To a solution of 5-(chloromethyl)-2-chloropyrimidine (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

-

Heat the mixture to 60-80 °C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to obtain the N-protected intermediate.

-

Step 3 & 4: Deprotection and Hydrochloride Salt Formation

-

Rationale: Hydrazine monohydrate is used to cleave the phthaloyl protecting group, forming a stable phthalhydrazide precipitate and liberating the desired primary amine. Subsequent treatment with hydrochloric acid yields the stable and more easily handled hydrochloride salt.

-

Procedure:

-

Suspend the N-protected intermediate (1.0 eq) in ethanol.

-

Add hydrazine monohydrate (1.5 eq) and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the mixture and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting oil in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford (2-Chloropyrimidin-5-yl)methanamine hydrochloride.

-

Quality Control and Analytical Methods

Ensuring the identity, purity, and stability of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: A typical analytical workflow for quality control.

Hypothetical HPLC Method for Purity Assessment

-

Rationale: High-Performance Liquid Chromatography (HPLC) is a high-resolution technique ideal for separating the main compound from impurities. A reverse-phase method is typically suitable for polar, ionizable compounds like this hydrochloride salt.

-

Protocol:

-

System: HPLC with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm (based on the pyrimidine chromophore).

-

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase (50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.

-

Analysis: Inject 10 µL of the sample solution. Purity is determined by the area percentage of the main peak relative to the total peak area.

-

Applications in Drug Discovery

The title compound is a valuable building block due to the differential reactivity of its functional groups. The 2-chloro position on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SɴAr), while the primary amine can undergo a wide array of reactions such as amidation, reductive amination, and sulfonylation.

-

Scaffold for Kinase Inhibitors: The pyrimidine core is a well-known "hinge-binding" motif present in numerous FDA-approved kinase inhibitors. The chloro-substituent provides a handle to introduce larger, selectivity-determining groups, while the methanamine side chain can be elaborated to interact with other regions of the ATP-binding pocket or solvent-exposed areas.

-

Combinatorial Chemistry: Its structure is ideal for the creation of compound libraries. By reacting the primary amine with a diverse set of carboxylic acids or sulfonyl chlorides and subsequently displacing the chlorine with various nucleophiles (amines, thiols, alcohols), a large matrix of novel compounds can be rapidly synthesized for high-throughput screening.

-

Fragment-Based Drug Design (FBDD): As a relatively small molecule, it can be used as a starting fragment that binds to a biological target. Subsequent chemical elaboration based on structural data (e.g., X-ray crystallography) can grow the fragment into a potent lead compound. The presence of chlorine atoms in drug candidates is known to often enhance metabolic stability and membrane permeability.[2][3]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound.

-

Safety: The compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on related structures, it may be an irritant and potentially harmful if ingested.[4]

-

Storage: It is recommended to store the solid material in a tightly sealed container under an inert atmosphere (if possible) at 2-8°C, protected from light and moisture.[5] Stock solutions, particularly in DMSO, should be stored at -20°C in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[5]

Conclusion

(2-Chloropyrimidin-5-yl)methanamine hydrochloride is a high-value chemical intermediate with significant applications in pharmaceutical research. Its defined molecular weight of 180.03 g/mol and versatile chemical handles make it an attractive starting point for the synthesis of targeted therapies. The protocols and data presented in this guide offer a robust framework for its synthesis, analysis, and strategic deployment in drug discovery programs, empowering researchers to accelerate the development of novel therapeutics.

References

-

PubChem. 2-Chloropyrimidin-5-amine | C4H4ClN3 | CID 12215993. [Link]

-

Organic Syntheses. 2-Chloropyrimidine. [Link]

-

PubChem. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633. [Link]

-

Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 195-225. [Link]

- Google Patents. CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine.

-

Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

-

PubChem. (5-Chloropyridin-2-yl)methanamine | C6H7ClN2 | CID 21069929. [Link]

Sources

- 1. 1289191-99-6|(2-Chloropyrimidin-5-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloropyrimidin-5-amine | C4H4ClN3 | CID 12215993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

In-Depth Technical Guide: (2-Chloropyrimidin-5-yl)methanamine Hydrochloride

Introduction

(2-Chloropyrimidin-5-yl)methanamine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a reactive chlorine atom and a nucleophilic aminomethyl group on a pyrimidine scaffold, offers a versatile platform for the synthesis of complex molecular architectures. Pyrimidine derivatives are integral to numerous biologically active compounds, including antiviral and anticancer agents, making this reagent a compound of significant interest for researchers and drug development professionals.[1][2] This guide provides an in-depth analysis of its chemical properties, reactivity, synthesis, and spectroscopic characterization, offering field-proven insights for its effective application.

Chemical Identity and Physicochemical Properties

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for reaction setup and purification processes.

| Property | Value | Source(s) |

| IUPAC Name | (2-Chloropyrimidin-5-yl)methanamine hydrochloride | N/A |

| CAS Number | 1060814-59-3 | [3] |

| Molecular Formula | C₅H₇Cl₂N₃ | [3] |

| Molecular Weight | 180.04 g/mol | [3] |

| Appearance | White to off-white solid (typical) | General Knowledge |

| Solubility | Soluble in water, methanol, DMSO | General Knowledge |

| Storage | Inert atmosphere, 2-8°C | [3] |

Chemical Structure

The structure combines a halogenated pyrimidine ring with a primary aminomethyl substituent, creating a molecule with distinct reactive centers.

Caption: Structure of (2-Chloropyrimidin-5-yl)methanamine hydrochloride.

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of (2-Chloropyrimidin-5-yl)methanamine hydrochloride. While specific spectra are proprietary to suppliers, the expected data based on the structure are detailed below.[3][4][5]

2.1 ¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the aminomethyl group. In a solvent like DMSO-d₆, the following peaks would be anticipated:

-

~8.9-9.1 ppm: A singlet corresponding to the two equivalent protons on the pyrimidine ring (H4 and H6). These protons are significantly deshielded due to the electron-withdrawing effects of the two ring nitrogens and the chlorine atom.

-

~8.3-8.6 ppm: A broad singlet from the ammonium protons (-NH₃⁺), which can exchange with water in the solvent.

-

~4.1-4.3 ppm: A singlet corresponding to the two methylene protons (-CH₂-) of the aminomethyl group.

2.2 ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides insight into the carbon framework:

-

~160-162 ppm: Signal for C2, the carbon atom bonded to both a nitrogen and the highly electronegative chlorine atom.

-

~158-160 ppm: Signals for C4 and C6, the carbons adjacent to the ring nitrogens.

-

~130-132 ppm: Signal for C5, the carbon atom bearing the aminomethyl substituent.

-

~40-42 ppm: Signal for the methylene carbon (-CH₂-).

2.3 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Parent Ion: The free base, (2-chloropyrimidin-5-yl)methanamine, has a monoisotopic mass of approximately 143.03 Da.[6]

-

Isotopic Pattern: A key feature in the mass spectrum would be the characteristic 3:1 isotopic pattern for the molecular ion peak ([M]+ and [M+2]+) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).[7]

-

Fragmentation: Common fragmentation pathways would involve the loss of the chlorine atom or cleavage of the aminomethyl group.

2.4 Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

-

~2800-3200 cm⁻¹: Broad absorption due to the N-H stretching of the primary ammonium group (NH₃⁺).

-

~1600-1650 cm⁻¹: N-H bending (scissoring) vibrations.

-

~1400-1580 cm⁻¹: A series of sharp peaks corresponding to C=C and C=N stretching vibrations within the pyrimidine ring.[8]

-

~700-850 cm⁻¹: C-Cl stretching vibration.

General Protocol for Spectroscopic Analysis

Caption: Generalized workflow for spectroscopic analysis.[7][9][10]

Synthesis and Reactivity

3.1 Plausible Synthetic Pathway

A common and logical synthetic route to (2-Chloropyrimidin-5-yl)methanamine hydrochloride involves the reduction of a nitrile precursor, 2-chloro-5-cyanopyrimidine. This precursor can be synthesized from more readily available starting materials.

Caption: Plausible multi-step synthesis pathway.

Experimental Protocol: Nitrile Reduction (Conceptual)

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a solution of 2-chloro-5-cyanopyrimidine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0°C in an ice bath. Slowly add a solution of a reducing agent, such as borane-THF complex (BH₃·THF, ~2.0 eq.), dropwise while maintaining the temperature.

-

Causality: Borane is a selective reducing agent for nitriles in the presence of an aryl chloride, minimizing unwanted side reactions. The hydrochloride form of the starting material should be neutralized before this step.

-

-

Quenching: After the reaction is complete (monitored by TLC), slowly quench the reaction by adding methanol, followed by aqueous HCl.

-

Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove organic impurities. Basify the aqueous layer with NaOH to deprotonate the amine.

-

Isolation: Extract the free amine into an organic solvent like dichloromethane, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Salt Formation: Dissolve the crude free amine in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in ether or isopropanol to precipitate the desired hydrochloride salt. Filter and dry the solid product.

3.2 Reactivity Profile

The molecule's reactivity is dictated by two primary sites: the electrophilic C2 carbon on the pyrimidine ring and the nucleophilic primary amine.

Caption: Key reactivity pathways of the free base.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position is highly activated towards SₙAr by the two electron-withdrawing nitrogen atoms in the pyrimidine ring.[1][11] This makes it an excellent site for coupling with a wide variety of nucleophiles such as amines, alcohols, and thiols. This reaction is fundamental to building molecular complexity from this scaffold. The reactivity of 2-chloropyrimidine is significantly higher than that of other chloro-heterocycles like chloropyrazine.[11]

-

Amine Nucleophilicity: The primary amine of the aminomethyl group is a potent nucleophile. It can readily undergo standard amine reactions such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

The choice of reaction conditions (e.g., base, temperature) allows chemists to selectively target either the C2-Cl bond or the aminomethyl group, providing strategic control over the synthetic outcome.

Applications in Research and Drug Development

(2-Chloropyrimidin-5-yl)methanamine hydrochloride is a valuable intermediate for synthesizing compounds targeting a range of biological pathways. The pyrimidine core is a well-established pharmacophore found in many approved drugs.

-

Kinase Inhibitors: The 2-aminopyrimidine scaffold is a classic hinge-binding motif in many kinase inhibitors. This building block allows for the installation of a side chain at the 5-position, which can be directed towards other pockets of the ATP-binding site to enhance potency and selectivity.

-

GPCR Ligands: The ability to functionalize both the 2- and 5-positions of the pyrimidine ring enables the creation of diverse libraries for screening against G-protein coupled receptors (GPCRs), such as serotonin (5-HT) receptors.[12][13]

-

Agrochemicals: Substituted pyrimidines are also prevalent in modern fungicides and insecticides. This scaffold can be used to synthesize novel crop protection agents.[14]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling (2-Chloropyrimidin-5-yl)methanamine hydrochloride.

-

Hazard Classification: This compound is generally classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and chemical safety goggles. Handle only in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not breathe dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[3]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.

References

- BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Analogues. BenchChem.

- MDPI. (2025).

- PubMed. (2006). Structural and spectroscopic studies on some chloropyrimidine derivatives by experimental and quantum chemical methods. PubMed.

- BenchChem. (2025). Spectroscopic Analysis of 6-Chloropyridin-3-amine: A Technical Guide. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem.

- Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.

- Li, J. J. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.

- ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [a].

- BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of 4,6-Dichloropyrimidin-5-amine. BenchChem.

- Wikipedia. (n.d.). 2-Chloropyridine. Wikipedia.

- BLD Pharm. (n.d.). 1289191-99-6|(2-Chloropyrimidin-5-yl)methanamine hydrochloride. BLD Pharm.

- BLD Pharm. (n.d.). 1046816-75-4|(2-Chloropyrimidin-5-yl)methanol. BLD Pharm.

- Ambeed.com. (n.d.). 1046816-75-4 | (2-Chloropyrimidin-5-yl)methanol. Ambeed.com.

- Organic Syntheses. (n.d.). 2-Chloropyrimidine. Organic Syntheses.

- Synblock. (n.d.). CAS 1046816-75-4 | (2-chloropyrimidin-5-yl)methanol. Synblock.

- ChemicalBook. (2025). 5-Pyrimidinemethanol, 2-chloro- | 1046816-75-4. ChemicalBook.

- Rao, S. V., et al. (n.d.).

- PubChemLite. (n.d.). (2-chloropyrimidin-5-yl)methanamine (C5H6ClN3). PubChemLite.

- ChemicalBook. (n.d.). (5-Chloropyrazin-2-yl)methanamine CAS#: 1060814-53-0. ChemicalBook.

- ChemWhat. (n.d.). (5-Chloropyrazin-2-yl)methanamine CAS#: 1060814-53-0.

- Santa Cruz Biotechnology. (n.d.). (5-Chloropyrazin-2-yl)methanamine hydrochloride | CAS 1060814-53-0. Santa Cruz Biotechnology.

- International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.

- PMC. (n.d.). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist.

- Google Patents. (n.d.). CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine.

- PubChem. (n.d.). (2-Methylpyrimidin-5-yl)methanamine. PubChem.

- MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.

Sources

- 1. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. 1289191-99-6|(2-Chloropyrimidin-5-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. 1046816-75-4|(2-Chloropyrimidin-5-yl)methanol|BLD Pharm [bldpharm.com]

- 5. 1046816-75-4 | (2-Chloropyrimidin-5-yl)methanol | Chlorides | Ambeed.com [ambeed.com]

- 6. PubChemLite - (2-chloropyrimidin-5-yl)methanamine (C5H6ClN3) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ias.ac.in [ias.ac.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to (2-Chloropyrimidin-5-yl)methanamine Hydrochloride: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloropyrimidin-5-yl)methanamine hydrochloride is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, particularly the reactive 2-chloro substituent and the nucleophilic aminomethyl group, make it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics, especially kinase inhibitors.

Molecular Structure and Physicochemical Properties

(2-Chloropyrimidin-5-yl)methanamine hydrochloride is a salt, which enhances its stability and solubility in polar solvents, a desirable characteristic for many chemical reactions. The core of the molecule is a pyrimidine ring, a privileged scaffold in numerous biologically active compounds.

Chemical Structure:

Figure 2: A plausible synthetic workflow for (2-Chloropyrimidin-5-yl)methanamine hydrochloride.

Experimental Protocols:

Step 1: Synthesis of 2-Chloro-5-cyanopyrimidine (Precursor)

A method for the synthesis of 2-chloro-5-cyanopyrimidine has been described in the patent literature, starting from cyanoacetic acid. [1]

-

Reaction: Cyanoacetic acid is reacted with N,N-dimethylformamide dimethyl acetal in a suitable solvent like dioxane to form 3-(dimethylamino)acrylonitrile.

-

Vilsmeier Reaction: The resulting enamine is then subjected to a Vilsmeier-Haack reaction.

-

Cyclization and Chlorination: Subsequent ring closure and chlorination steps yield the desired 2-chloro-5-cyanopyrimidine. [1] Causality Behind Experimental Choices:

-

The choice of cyanoacetic acid as a starting material is advantageous due to its commercial availability and low cost.

-

The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich compounds like enamines.

-

The final cyclization and chlorination steps provide a direct route to the functionalized pyrimidine core.

Step 2: Reduction of 2-Chloro-5-cyanopyrimidine to (2-Chloropyrimidin-5-yl)methanamine

The reduction of the nitrile group to a primary amine can be achieved using various reducing agents.

-

Method A: Catalytic Hydrogenation:

-

Dissolve 2-chloro-5-cyanopyrimidine in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of Raney nickel or palladium on carbon.

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude (2-Chloropyrimidin-5-yl)methanamine.

-

-

Method B: Chemical Reduction:

-

Dissolve 2-chloro-5-cyanopyrimidine in a suitable solvent like methanol.

-

Add a stoichiometric excess of a reducing agent such as sodium borohydride in the presence of a cobalt(II) chloride catalyst.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by quenching with water and extracting the product into an organic solvent.

-

Dry the organic layer and concentrate to yield the crude product.

-

Causality Behind Experimental Choices:

-

Catalytic hydrogenation is often a clean and efficient method for nitrile reduction, with water being the only byproduct.

-

The sodium borohydride/cobalt chloride system is a milder alternative to more reactive hydrides like lithium aluminum hydride, which might also reduce the chloro-substituent.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude (2-Chloropyrimidin-5-yl)methanamine in a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in the same solvent or bubble anhydrous HCl gas through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield pure (2-Chloropyrimidin-5-yl)methanamine hydrochloride.

Causality Behind Experimental Choices:

-

The formation of the hydrochloride salt is a straightforward acid-base reaction that facilitates the purification and improves the handling characteristics of the final product.

Analytical Characterization

The structure and purity of (2-Chloropyrimidin-5-yl)methanamine hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrimidine ring protons (two singlets or doublets), the aminomethyl protons (a singlet or triplet), and the amine protons (a broad singlet). The chemical shifts will be influenced by the solvent. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring and the aminomethyl group. The carbon attached to the chlorine will be significantly downfield. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the free base (C₅H₆ClN₃) and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyrimidine ring), and C-Cl stretching. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

While specific, publicly available spectra for this exact compound are scarce, data for structurally similar compounds can provide a reference for interpretation. [2][3]

Reactivity and Mechanism in Drug Synthesis

The synthetic utility of (2-Chloropyrimidin-5-yl)methanamine hydrochloride lies in the distinct reactivity of its functional groups.

Nucleophilic Aromatic Substitution (SNAr) at the 2-Position:

The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic attack. This is due to the electron-withdrawing nature of the two ring nitrogen atoms, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. [4]

Figure 3: Generalized mechanism of SNAr at the 2-position of the pyrimidine ring.

This reactivity is widely exploited in the synthesis of kinase inhibitors, where the pyrimidine core often serves as a "hinge-binding" motif, mimicking the adenine ring of ATP. The 2-substituent can be tailored to interact with specific amino acid residues in the ATP-binding pocket of the target kinase.

Reactions of the Aminomethyl Group:

The primary amine of the aminomethyl group is a versatile nucleophile and can participate in a variety of reactions, including:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

This bifunctionality allows for the construction of diverse molecular scaffolds, where the pyrimidine core can be directed towards the kinase hinge region, and the side chain extending from the 5-position can be designed to interact with other regions of the active site, thereby enhancing potency and selectivity.

Applications in Drug Discovery and Development

(2-Chloropyrimidin-5-yl)methanamine hydrochloride is a valuable building block for the synthesis of a wide range of biologically active molecules, most notably kinase inhibitors for the treatment of cancer and other diseases. [5][6] Role in Kinase Inhibitor Synthesis:

The 2-aminopyrimidine scaffold, often derived from 2-chloropyrimidines, is a common feature in many approved and investigational kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site.

Examples of Kinase Inhibitors with a Substituted Pyrimidine Core:

-

Dasatinib (Sprycel®): A dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). [6][7]While not directly synthesized from the title compound, its structure highlights the importance of the aminopyrimidine motif in potent kinase inhibition.

-

ALK/EGFR Dual Inhibitors: Research has shown that 5-chloro-substituted pyrimidines can be used to develop potent dual inhibitors of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), which are important targets in non-small cell lung cancer (NSCLC). [8] The versatility of (2-Chloropyrimidin-5-yl)methanamine hydrochloride allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. By varying the substituents at both the 2- and 5-positions, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

Safety and Handling

(2-Chloropyrimidin-5-yl)methanamine hydrochloride should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

(2-Chloropyrimidin-5-yl)methanamine hydrochloride is a strategically important building block for the synthesis of complex, biologically active molecules. Its well-defined structure, predictable reactivity, and commercial availability make it an invaluable tool for researchers and scientists in the field of drug discovery and development. A thorough understanding of its properties and synthetic utility is crucial for the rational design of next-generation therapeutics, particularly in the ever-expanding area of kinase inhibitor research.

References

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. (n.d.). Retrieved January 10, 2026, from [Link]

-

Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2009). Drug Metabolism and Disposition, 37(9), 1797-1800. [Link]

-

Nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]

-

Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). CompuChem. Retrieved January 10, 2026, from [Link]

-

Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). (2007). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179-2183. [Link]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database. Retrieved January 10, 2026, from [Link]

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). Journal of Medicinal Chemistry, 65(13), 9034-9051. [Link]

-

Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. (2004). ResearchGate. [Link]

-

Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. (2017). European Journal of Medicinal Chemistry, 139, 674-697. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

-

2-Chloropyrimidine. (n.d.). Organic Syntheses. Retrieved January 10, 2026, from [Link]

-

Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. (2014). ACS Medicinal Chemistry Letters, 5(11), 1204-1208. [Link]

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

-

(2-chloropyrimidin-5-yl)methanamine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved January 10, 2026, from [Link]

-

(2-Chloropyrimidin-5-yl)methanol. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

- Preparation method of 2-chloro-5-cyanopyrimidine compound. (2020).

- Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine. (2014).

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved January 10, 2026, from [Link]

-

2-Amino-5-chloropyridine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

2-Chloro-5-fluoropyrimidine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

2-Chloropyrimidin-5-amine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

(2-chloropyrimidin-5-yl)methanol, min 97%, 10 grams. (n.d.). CP Lab Safety. Retrieved January 10, 2026, from [Link]

Sources

- 1. CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound - Google Patents [patents.google.com]

- 2. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (2-Chloropyrimidin-5-yl)methanamine Hydrochloride

<

Abstract

(2-Chloropyrimidin-5-yl)methanamine hydrochloride is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate for a range of pharmacologically active molecules. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, detailed experimental protocols, and process optimization strategies for the most prevalent synthetic routes. The focus is on providing actionable, field-proven insights grounded in established chemical literature, ensuring both scientific accuracy and practical applicability.

Introduction and Retrosynthetic Analysis

The 2-chloropyrimidine scaffold is a privileged structure in drug discovery, and the 5-(aminomethyl) substitution provides a crucial handle for introducing diverse functionalities. The hydrochloride salt form enhances the compound's stability and handling properties.[1][2] A logical retrosynthetic analysis of the target molecule, (2-Chloropyrimidin-5-yl)methanamine (1) , reveals a primary disconnection at the C-N bond of the aminomethyl group, pointing to a precursor such as a nitrile, aldehyde, or a protected amine derivative. The most direct and industrially relevant precursor is 2-chloro-5-cyanopyrimidine (2) .

Therefore, the core of this guide will focus on the synthetic pathways originating from this key intermediate, primarily involving the reduction of the nitrile functionality.

Caption: Retrosynthetic disconnection of the target molecule.

Primary Synthetic Pathway: Reduction of 2-Chloro-5-cyanopyrimidine

The reduction of the nitrile group in 2-chloro-5-cyanopyrimidine (2) to a primary amine is the most common and efficient route. Several robust reduction methodologies are available, each with distinct advantages concerning selectivity, safety, and scalability.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a highly effective and clean method for nitrile reduction, often favored in industrial settings for its atom economy.[3]

Mechanism & Rationale: The reaction proceeds via the adsorption of the nitrile and hydrogen gas onto the surface of a metal catalyst (e.g., Raney® Nickel, Palladium on Carbon). The catalyst facilitates the stepwise addition of hydrogen across the carbon-nitrogen triple bond, proceeding through an imine intermediate which is further reduced to the primary amine.[3][4] The use of ammonia or an acidic medium can suppress the formation of secondary amine byproducts, which can arise from the reaction of the primary amine product with the imine intermediate.[5]

Workflow for Catalytic Hydrogenation:

Caption: General workflow for catalytic hydrogenation.

Detailed Experimental Protocol (Raney® Nickel):

-

Reactor Setup: To a pressure reactor (e.g., Parr shaker), add 2-chloro-5-cyanopyrimidine (1.0 eq), methanol saturated with ammonia, and a slurry of Raney® Nickel (approx. 10-20% by weight of the nitrile).[6][7] Causality: The ammoniacal methanol serves as the solvent and the ammonia helps to minimize the formation of secondary amine byproducts by competing for reaction with the intermediate imine.[5] Raney® Nickel is a cost-effective and highly active catalyst for this transformation.[6][8]

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi. Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases.

-

Work-up and Isolation: Depressurize the reactor and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Safety Note: Do not allow the Raney® Nickel to dry, as it is pyrophoric and may ignite spontaneously in air.[8] Keep the filter cake wet with solvent (e.g., methanol or water) and dispose of it properly.

-

Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude amine in a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrogen chloride in ether or isopropanol dropwise with stirring.

-

Purification: The (2-Chloropyrimidin-5-yl)methanamine hydrochloride will precipitate as a white solid. Collect the solid by filtration, wash with cold ether, and dry under vacuum to afford the final product.

| Parameter | Value/Condition | Rationale |

| Catalyst | Raney® Nickel | High activity, cost-effective for nitrile reduction.[6][7] |

| Solvent | Methanol / Ammonia | Good solubility for substrate; ammonia suppresses side reactions.[5] |

| H₂ Pressure | 50-100 psi | Sufficient for reaction; manageable in standard lab equipment. |

| Temperature | 25-50 °C | Mild conditions prevent potential dehalogenation or side reactions. |

Method B: Chemical Reduction with Metal Hydrides

For smaller-scale syntheses where handling high-pressure hydrogen is less convenient, chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) are extremely effective.[9][10]

Mechanism & Rationale: LiAlH₄ is a powerful source of hydride ions (H⁻).[9] The reduction mechanism involves the nucleophilic attack of hydride on the electrophilic carbon of the nitrile, followed by further reduction of the resulting imine intermediate. A strict anhydrous environment is critical, as LiAlH₄ reacts violently with water.[9][11] The reaction is typically performed in an ether-based solvent like THF or diethyl ether, followed by a careful aqueous workup to quench excess reagent and hydrolyze the aluminum complexes to liberate the amine.[12]

Detailed Experimental Protocol (LiAlH₄):

-

Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄, approx. 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.[12]

-

Addition of Nitrile: Dissolve 2-chloro-5-cyanopyrimidine (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C. Causality: The slow addition and low temperature control the exothermic reaction and prevent potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath, and allow the reaction mixture to warm to room temperature. It can then be stirred at room temperature or gently refluxed (e.g., for 2-4 hours) until the reaction is complete (monitored by TLC or LC-MS).

-

Quenching and Work-up: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).[12] This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

-

Isolation and Salt Formation: Stir the resulting slurry for 30 minutes, then filter off the white aluminum salts, washing the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Form the hydrochloride salt as described in section 2.1.

| Parameter | Value/Condition | Rationale |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) | Powerful reducing agent for nitriles and amides.[9][10] |

| Solvent | Anhydrous THF | Good solvent for substrates and reagent; inert to LiAlH₄.[12] |

| Equivalents | 1.5 - 2.0 eq LiAlH₄ | Ensures complete reduction of the nitrile. |

| Workup | Fieser Method (H₂O, NaOH(aq), H₂O) | Safely quenches excess LiAlH₄ and generates filterable salts.[12] |

Alternative Synthetic Strategies

While nitrile reduction is dominant, other pathways exist, typically involving more steps or less common starting materials.

Reductive Amination of 2-Chloro-5-formylpyrimidine

This pathway involves the initial formation of an imine between 2-chloro-5-formylpyrimidine (3) and an ammonia source, followed by in-situ reduction.[13][14]

Mechanism & Rationale: Reductive amination is a robust method for C-N bond formation.[15][16] The aldehyde first reacts with ammonia to form an imine (or iminium ion under acidic conditions), which is then reduced by a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they are less reactive towards the starting aldehyde compared to the intermediate imine, minimizing the reduction of the aldehyde to an alcohol.[13]

Caption: Reductive amination of 2-chloro-5-formylpyrimidine.

This route is contingent on the availability of the starting aldehyde, which can be prepared from the corresponding alcohol, (2-chloropyrimidin-5-yl)methanol.[17][18][19]

Amine Protection & Deprotection

In multi-step syntheses, it may be necessary to protect the resulting primary amine to prevent it from reacting in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability in various conditions and ease of removal.[20][21]

-

Protection: The amine is typically reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium hydroxide in a solvent such as THF or dichloromethane.[22][23]

-

Deprotection: The Boc group is readily cleaved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with hydrogen chloride in methanol or dioxane.[20][21][24]

Characterization

The identity and purity of the final product, (2-Chloropyrimidin-5-yl)methanamine hydrochloride, should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and proton/carbon environments.

-

Mass Spectrometry (MS): To verify the molecular weight of the free base.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The synthesis of (2-Chloropyrimidin-5-yl)methanamine hydrochloride is most efficiently achieved via the reduction of 2-chloro-5-cyanopyrimidine. Catalytic hydrogenation using Raney® Nickel offers a scalable and atom-economical solution suitable for industrial production, while chemical reduction with LiAlH₄ provides a convenient and high-yielding alternative for laboratory-scale synthesis. The choice of method depends on the scale of the reaction, available equipment, and safety considerations. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols are paramount to achieving a high yield and purity of this valuable synthetic intermediate.

References

- Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.

- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (n.d.).

-

Wikipedia. (n.d.). Nitrile reduction. Available at: [Link]

- Hydrogenation of Basic Nitriles with Raney Nickel. (n.d.).

-

Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). YouTube. Available at: [Link]

- US Patent US5026864A - Preparation of 2-chloro-5-aminomethyl-pyridine. (n.d.). Google Patents.

-

European Patent EP0609811A1 - Process for preparing 2-chloro-5-aminomethyl-pyridine. (n.d.). European Patent Office. Available at: [Link]

- US Patent US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine. (n.d.). Google Patents.

- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.).

-

Wikipedia. (n.d.). Lithium aluminium hydride. Available at: [Link]

-

Organic Syntheses Procedure - 2-Chloropyrimidine. (n.d.). Available at: [Link]

-

Organic Syntheses Procedure - 7. (n.d.). Available at: [Link]

- CN Patent CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound. (n.d.). Google Patents.

- CN Patent CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine. (n.d.). Google Patents.

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). LiAlH4, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Available at: [Link]

-

NIH. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Available at: [Link]

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions. Available at: [Link]

-

PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Available at: [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

-

Organic Chemistry Data. (n.d.). Catalytic Hydrogenation. Available at: [Link]

-

J&K Scientific. (n.d.). BOC Protection and Deprotection. Available at: [Link]

-

Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. Available at: [Link]

-

JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

-

Patsnap. (n.d.). Preparation method of 2-chloro-5-hydroxypyrimidine. Available at: [Link]

-

ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]

- US Patent US4612377A - Preparation of 2-chloro-5-methylpyridine. (n.d.). Google Patents.

-

SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Available at: [Link]

-

ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available at: [Link]

- CN Patent CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine. (n.d.). Google Patents.

-

NIH. (2021). Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support. Available at: [Link]

-

NIH. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Available at: [Link]

-

Amanote Research. (n.d.). Hydrogenation of 2-Methyl-4-Amino-5-Cyanopyrimidine. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1289191-99-6|(2-Chloropyrimidin-5-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. youtube.com [youtube.com]

- 9. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. ch.ic.ac.uk [ch.ic.ac.uk]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. organicreactions.org [organicreactions.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. 5-Pyrimidinemethanol, 2-chloro- | 1046816-75-4 [chemicalbook.com]

- 18. 1046816-75-4|(2-Chloropyrimidin-5-yl)methanol|BLD Pharm [bldpharm.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 21. One moment, please... [total-synthesis.com]

- 22. 百灵威科技-化学试剂、分析试剂、生物试剂、有机试剂、仪器耗材-百灵威 [jkchemical.com]

- 23. Boc-Protected Amino Groups [organic-chemistry.org]

- 24. researchgate.net [researchgate.net]

(2-Chloropyrimidin-5-yl)methanamine Hydrochloride: A Versatile Scaffold for the Development of Targeted Therapeutics

Abstract

(2-Chloropyrimidin-5-yl)methanamine hydrochloride represents a pivotal building block in contemporary medicinal chemistry. While this compound itself is not an active therapeutic agent, its inherent structural features—a reactive 2-chloro substituent and a strategically positioned 5-aminomethyl group on a privileged pyrimidine core—render it an exceptionally valuable scaffold for the synthesis of a diverse array of potent and selective drug candidates. This technical guide delves into the synthetic utility and the prospective mechanisms of action of derivatives originating from this scaffold, with a primary focus on their potential as kinase inhibitors. We will explore the structure-activity relationships that govern their biological activity and provide detailed experimental protocols for the synthesis, characterization, and biological evaluation of novel compounds derived from this versatile starting material.

The Pyrimidine Scaffold: A Cornerstone in Drug Discovery

The pyrimidine nucleus is a fundamental heterocyclic motif that forms the backbone of nucleic acids and is a recurring structural element in a multitude of clinically approved drugs.[1] Its prevalence in medicinal chemistry can be attributed to its ability to engage in various biological interactions, particularly with the active sites of enzymes.[1] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2] A significant portion of these biological effects arise from the inhibition of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways.[1][3]

(2-Chloropyrimidin-5-yl)methanamine Hydrochloride: A Gateway to Novel Chemical Space

The subject of this guide, (2-Chloropyrimidin-5-yl)methanamine hydrochloride, is a bifunctional molecule primed for chemical elaboration. Its key attributes for drug design include:

-

The 2-Chloro Group: This is a highly reactive site for nucleophilic aromatic substitution (SNAr). It allows for the facile introduction of a wide variety of functional groups, enabling the exploration of diverse chemical space and the fine-tuning of biological activity.

-

The 5-Aminomethyl Group: This functional group can serve as a key interaction point with a biological target, for instance, through hydrogen bonding or salt bridge formation. It also provides a handle for further chemical modification to modulate physicochemical properties such as solubility and cell permeability.

-

The Pyrimidine Core: As a bioisostere of the adenine ring of ATP, the pyrimidine scaffold is predisposed to interact with the ATP-binding site of kinases.[4][5] This inherent property makes it an excellent starting point for the design of kinase inhibitors.

The synthetic versatility of this scaffold is illustrated in the following generalized reaction scheme:

Caption: Synthetic utility of the scaffold.

Prospective Mechanism of Action: Targeting the Kinome